molecular formula C18H15Cl2NO B1345230 4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride CAS No. 1135066-56-6

4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride

Cat. No.: B1345230
CAS No.: 1135066-56-6
M. Wt: 332.2 g/mol
InChI Key: NFZOUBBVAZHXFY-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride is an organic compound that features a biphenyl group linked to a chloroaniline moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride typically involves a multi-step process:

    Formation of Biphenyl Ether: The initial step involves the formation of the biphenyl ether.

    Chlorination: The next step involves the chlorination of the biphenyl ether to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride involves its interaction with specific molecular targets. The biphenyl ether linkage allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. The chlorine and aniline groups can form hydrogen bonds and electrostatic interactions with amino acid residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    4-([1,1’-Biphenyl]-4-yloxy)-3-nitroaniline: Similar structure but with a nitro group instead of a chlorine atom.

    4-([1,1’-Biphenyl]-4-yloxy)-3-methoxyaniline: Similar structure but with a methoxy group instead of a chlorine atom.

Uniqueness

4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets .

Properties

IUPAC Name

3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO.ClH/c19-17-12-15(20)8-11-18(17)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZOUBBVAZHXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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